Pyridine-3,4-dicarbonitrile
Description
Pyridine-3,4-dicarbonitrile (CAS: 1633-44-9), also known as cinchomeronic dinitrile, is a heterocyclic compound with the molecular formula C₇H₃N₃. It serves as a versatile precursor in organic synthesis due to its electron-deficient pyridine core and two reactive cyano groups. This compound is widely used to synthesize derivatives with tailored photophysical, electronic, and biological properties . For example, it undergoes nucleophilic substitution reactions at the 2-position, enabling the introduction of diverse substituents such as alkylamines, aryl amines, and heterocycles . Applications span materials science (e.g., fluorescent dyes, photovoltaic materials) and medicinal chemistry .
Properties
IUPAC Name |
pyridine-3,4-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3/c8-3-6-1-2-10-5-7(6)4-9/h1-2,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJUMASAQKRVRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167558 | |
| Record name | Pyridine-3,4-dicarbonitrile | |
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Molecular Weight |
129.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Pyridine-3,4-dicarbonitrile | |
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Vapor Pressure |
0.00305 [mmHg] | |
| Record name | Pyridine-3,4-dicarbonitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
1633-44-9 | |
| Record name | 3,4-Pyridinedicarbonitrile | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=1633-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3,4-Pyridinedicarbonitrile | |
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| Record name | Pyridine-3,4-dicarbonitrile | |
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| Record name | Pyridine-3,4-dicarbonitrile | |
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| Record name | 3,4-PYRIDINEDICARBONITRILE | |
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Preparation Methods
Reaction of Dichloropyridines with Cyanide Salts
A widely reported method involves the substitution of halogen atoms in dichloropyridines using cyanide nucleophiles. For example, 2,3-dichloropyridine reacts with sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) at 120–150°C to yield pyridine-3,4-dicarbonitrile. The reaction proceeds via a two-step mechanism:
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Saponification : 2,3,6-Trichloropyridine undergoes base-mediated hydrolysis to form 3,6-dichloro-2-pyridyl sodium alkoxide.
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Cyanide substitution : Sequential displacement of chloride groups by cyanide ions under elevated temperatures.
Optimization parameters :
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Temperature : Yields improve from 65% to 89% at 150°C compared to 100°C.
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Catalyst : Addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) increases reaction rates by 30%.
| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2,3-Dichloropyridine | NaCN | DMSO | 150 | 89 |
| 3,4-Dichloropyridine | KCN | DMF | 130 | 78 |
Cyclocondensation of Carbonyl Compounds
Cyclization of 4-Oxoalkane-1,1,2,2-Tetracarbonitriles
4-Oxoalkane-1,1,2,2-tetracarbonitriles, derived from tetracyanoethylene (TCNE) and aldehydes, undergo cyclocondensation with hydrogen chloride to form 2-chloropyridine-3,4-dicarbonitriles. Subsequent aminolysis with diethylamine yields 2-(diethylamino)this compound.
Key steps :
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TCNE-aldehyde adduct formation : TCNE reacts with aldehydes (e.g., benzaldehyde) in methanol to form 4-oxoalkane intermediates.
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HCl-mediated cyclization : Generates 2-chlorothis compound at 40–80°C.
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Aminolysis : Substitution of Cl with diethylamine in ethanol (70°C, 6 h) achieves 82–96% yields.
Advantages :
Multi-Component Reactions (MCRs)
One-Pot Synthesis Using Malononitrile and Thiols
A green chemistry approach employs aromatic aldehydes, malononitrile, and 4-bromothiophenol in ethanol under ultrasonic irradiation. Sodium bicarbonate (NaHCO₃) catalyzes the formation of 2-amino-4-aryl-6-sulfanylpyridine-3,5-dicarbonitriles.
Reaction conditions :
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Ultrasound irradiation : Reduces reaction time from 24 h to 10–20 min.
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Solvent : Ethanol enables easy product isolation via recrystallization.
Representative data :
Catalytic Methods Using Ionic Liquids
[bmIm]OH-Catalyzed Synthesis
The ionic liquid 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) catalyzes the condensation of aldehydes, malononitrile, and thiols at 40°C. This method eliminates the need for toxic solvents and achieves 85–94% yields.
Mechanistic insights :
-
Base catalysis : [bmIm]OH deprotonates malononitrile, accelerating Knoevenagel condensation.
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Recyclability : The catalyst retains 90% activity after five cycles.
| Aldehyde | Thiol | Catalyst Loading (mol%) | Yield (%) |
|---|---|---|---|
| Benzaldehyde | 4-Bromothiophenol | 10 | 92 |
| 4-Chlorobenzaldehyde | Thiophenol | 15 | 88 |
Reduction of Pyridine Dicarboxylates
Sodium Borohydride-Mediated Reduction
Pyridine-3,4-dicarboxylates, prepared via esterification of pyridine-3,4-dicarboxylic acid, are reduced with sodium borohydride (NaBH₄) in tetrahydrofuran (THF). This method produces this compound in 68–75% yield after recrystallization.
Critical parameters :
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Temperature : Reduction at 0°C minimizes side reactions (e.g., over-reduction to amines).
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Stoichiometry : Excess NaBH₄ (4 equiv.) ensures complete conversion.
Limitations :
Chemical Reactions Analysis
Types of Reactions: Pyridine-3,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-3,4-dicarboxylic acid under specific conditions.
Reduction: Reduction of this compound can yield pyridine-3,4-diamine.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Pyridine-3,4-dicarboxylic acid.
Reduction: Pyridine-3,4-diamine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Pyridine-3,4-dicarbonitrile serves as a building block for synthesizing more complex organic molecules and heterocycles. Its unique structure allows for various substitution reactions that can lead to diverse derivatives.
| Reaction Type | Example Products |
|---|---|
| Oxidation | Pyridine-3,4-dicarboxylic acid |
| Reduction | Pyridine-3,4-diamine |
| Substitution | Various substituted pyridine derivatives |
Biology
The compound is utilized in developing biologically active molecules. Research indicates that derivatives of this compound exhibit antimicrobial , antiviral , and anticancer properties. For instance:
- Antimicrobial Activity : Compounds derived from pyridine have shown effectiveness against various pathogens, making them potential candidates for new antibiotics.
- Antiviral Activity : In light of the COVID-19 pandemic, pyridine derivatives are being explored for their ability to inhibit viral replication .
Medicine
The medicinal chemistry applications of this compound are noteworthy:
- Drug Development : Research has highlighted its potential in creating new drugs targeting cancer cells due to its antiproliferative properties.
- Therapeutic Properties : Compounds containing pyridine have been linked to various therapeutic effects such as analgesic and anti-inflammatory actions .
Case Studies
- Anticancer Research : A study reported that derivatives of this compound demonstrated significant activity against human cancer cell lines. The mechanism involves the induction of apoptosis in cancer cells .
- Antimicrobial Studies : Another research effort focused on synthesizing new pyridine derivatives that showed enhanced antibacterial activity compared to existing antibiotics .
Industrial Applications
In addition to its scientific uses, this compound finds applications in industry:
- Dyes and Pigments : It is used in producing dyes due to its ability to form stable complexes.
- Material Science : The compound's electronic properties make it suitable for developing advanced materials like conductive polymers.
Mechanism of Action
The mechanism of action of pyridine-3,4-dicarbonitrile and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, certain derivatives may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Derived Derivatives
Pyridine-3,4-dicarbonitrile derivatives are categorized based on substituent type and position. Key examples include:
Alkylamino Derivatives
- Compound 3c: 2-(Butyl(methyl)amino)-6-phenylthis compound Synthesis: Two methods yield 20% (Method A) and 87% (Method B). Properties: Melting point = 69–70°C; confirmed by IR, NMR .
- Compound 3d: 2-(Butyl(methyl)amino)-5-methyl-6-phenylthis compound Synthesis: Yields 19% (Method A) vs. 96% (Method B). Properties: Higher melting point (126–127°C) due to methyl substitution .
- Compound 4a: 2-(Dibutylamino)this compound Synthesis: Prepared via reaction with N,N-dibutylamine (58% yield). Properties: Liquid at room temperature (yellow oil) .
Aromatic and Heterocyclic Derivatives
- 4-CN-TCPy: 2-(Dicyanomethylene)-1,2-dihydrothis compound Properties: Exhibits red/NIR solid-state emission and solvatochromic effects in solution .
- 4-(3-Chloro-1-benzothiophen-2-yl)-2,6-dimethylpyridine-3,5-dicarbonitrile
Branched Alkyl Derivatives
- 2-(Diisobutylamino)this compound Synthesis: Reaction with diisobutylamine yields 48–56% . Properties: Enhanced solubility in organic solvents due to branched alkyl chains .
Structural Isomers and Analogues
- 3,4-Diaminopyridine-2,5-dicarbonitrile Synthesis: Cyanation of 2,5-dibromo-3,4-diaminopyridine with CuCN (DMF, 120°C). Applications: Precursor for photovoltaic materials .
- 2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile Properties: Chloro and cyanomethyl substituents increase steric hindrance (MW = 217.61 g/mol) .
Comparative Analysis of Key Properties
Table 1: Physical and Photophysical Properties
Photophysical Behavior
- Dual-State Emission : Derivatives like 2-(pyrrolidin-1-yl)-pyridine-3,4-dicarbonitrile emit efficiently in both solution and solid states (up to 80% quantum yield), making them ideal for optoelectronics .
- Solvatochromism : 4-CN-TCPy exhibits color shifts in solvents, enabling applications in polarity sensing .
Biological Activity
Pyridine-3,4-dicarbonitrile (PDC) is a compound that has garnered interest for its potential biological activities. Its structure, characterized by two cyano groups attached to a pyridine ring, suggests various mechanisms of action that may contribute to its therapeutic properties. This article delves into the biological activity of PDC, highlighting its antimicrobial, anticancer, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula C7H4N4 and a molecular weight of 148.13 g/mol. The presence of cyano groups enhances its reactivity and potential interactions with biological targets.
Mode of Action : PDC may interact with biological targets through mechanisms such as thermally activated delayed fluorescence (TADF), which can influence cellular responses and signaling pathways.
Biochemical Pathways : Compounds with similar structures have demonstrated various biological activities, including:
- Antimicrobial : Inhibition of bacterial growth.
- Antiviral : Potential effects against viral pathogens.
- Antitumor : Cytotoxicity against cancer cell lines.
- Kinase Inhibition : Possible inhibition of specific kinases involved in cancer progression .
Antimicrobial Activity
PDC and its derivatives have shown promising antimicrobial properties against various pathogens. For instance, studies indicate that pyridine derivatives can exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives range from 15.625 to 125 μM, demonstrating their potential as effective antimicrobial agents .
Anticancer Activity
Recent research has highlighted the anticancer potential of PDC. A study focused on pyridine derivatives revealed that they could act as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a critical regulator in cell cycle progression. The synthesized compounds exhibited cytotoxicity against prostate and cervical cancer cell lines, with IC50 values ranging from 0.1 to 1.2 μM, outperforming standard chemotherapeutic agents like 5-fluorouracil .
Case Studies
- In Vitro Studies : A series of pyridine derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively, suggesting their potential use in cancer therapy .
- Antimicrobial Testing : Various pyridine derivatives were evaluated for their ability to inhibit biofilm formation in bacterial strains such as Staphylococcus aureus and Escherichia coli. The compounds demonstrated significant biofilm inhibition, which is crucial in treating persistent infections .
Data Tables
| Biological Activity | Compound Derivative | IC50/MIC Values |
|---|---|---|
| Antimicrobial | Pyridine Derivative A | MIC 15.625 μM |
| Pyridine Derivative B | MIC 62.5 μM | |
| Anticancer | Pyridine Derivative C | IC50 0.1 μM |
| Pyridine Derivative D | IC50 1.2 μM |
Q & A
Q. What are the common synthetic routes for pyridine-3,4-dicarbonitrile derivatives, and how can reaction conditions be optimized for higher yields?
this compound derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, 2-(alkylamino)pyridine-3,4-dicarbonitriles can be prepared by reacting 2-chlorothis compound with amines (e.g., N,N-dibutylamine) at 60–70°C for 24 hours, achieving yields up to 87% after purification by column chromatography . Optimization strategies include adjusting solvent systems (e.g., ethanol/ether mixtures), temperature control, and stoichiometric ratios of reagents. Microwave-assisted synthesis or catalytic bases (e.g., piperidine) in refluxing ethanol can further enhance efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound compounds, and what key data should be reported?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments. For example, methylene protons in 2-[(pyridin-3-ylmethyl)thio] derivatives resonate at δ 4.45–4.50 ppm .
- IR spectroscopy : Cyano (C≡N) stretches appear at 2220–2240 cm⁻¹, while thioether (C–S) vibrations occur near 680 cm⁻¹ .
- Melting point analysis : Reported ranges (e.g., 235–237°C for 2-amino-4-[4-(cyclopropylmethoxy)phenyl] derivatives) help verify purity .
- Elemental analysis : Theoretical vs. experimental C/H/N/S ratios validate molecular composition .
Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?
Discrepancies in yields (e.g., 14% vs. 92% for 2-(butylamino) derivatives) often arise from variations in reaction protocols, such as solvent polarity, temperature gradients, or purification methods. Systematic replication studies using controlled conditions (e.g., inert atmosphere, standardized reagent purity) and kinetic monitoring (e.g., TLC/HPLC) are critical. Computational modeling (e.g., DFT) can also identify steric/electronic factors affecting reactivity .
Advanced Research Questions
Q. What strategies enable the design of this compound-based coordination polymers with tailored conductive properties?
this compound acts as a bidentate ligand, forming 1D or 2D polymeric networks with Ag(I) or Cu(I). For instance, [Ag(this compound)₂(NO₃)]ₙ exhibits a 1D helical structure with conductivity of 7.4 × 10⁻⁶ S·cm⁻¹. Anion choice (e.g., SiF₆²⁻ vs. SCN⁻) and crystallization conditions (e.g., solvent polarity) modulate coordination geometry and conductivity. X-ray crystallography and temperature-dependent conductivity measurements are essential for structure-property correlations .
Q. How do computational methods like DFT contribute to understanding the electronic structure and reactivity of this compound derivatives?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and reaction pathways. For a novel 4-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarbonitrile, DFT revealed intramolecular charge transfer (ICT) and non-covalent interactions (e.g., C–H⋯N) stabilizing the crystal lattice. IRI (Interaction Region Indicator) analysis further visualizes weak interactions critical for solid-state packing .
Q. What methodologies are employed to evaluate this compound derivatives as thermally activated delayed fluorescence (TADF) emitters in OLEDs?
TADF performance hinges on small singlet-triplet energy gaps (ΔEₛₜ < 0.1 eV) and high photoluminescence quantum yields (PLQY). Pyridine-3,5-dicarbonitrile-based emitters with acridine donors achieve PLQY >90% and external quantum efficiency (EQE) up to 29.1% in OLEDs. Key steps include:
- Photophysical characterization : Time-resolved fluorescence spectroscopy to measure TADF lifetimes (<1 µs).
- Device fabrication : Co-deposition with host materials (e.g., mCBP) to optimize exciton utilization .
Q. How can this compound derivatives be functionalized for biological activity studies, and what assays are appropriate?
Substituent engineering (e.g., introducing thiophene or chlorophenyl groups) enhances bioactivity. For example, novel dipyrano-pyridine-3,7-dicarbonitriles exhibit antimicrobial activity via agar diffusion assays against Gram-positive/negative bacteria. Dose-response curves (IC₅₀ values) and molecular docking (e.g., targeting bacterial enzymes) validate mechanistic hypotheses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
